molecular formula C9H10N2O B2945753 2,7-Dimethyl-1,3-benzoxazol-5-amine CAS No. 1231749-61-3

2,7-Dimethyl-1,3-benzoxazol-5-amine

Cat. No.: B2945753
CAS No.: 1231749-61-3
M. Wt: 162.192
InChI Key: JWUCIYGFWUQDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Scientific Research Applications

2,7-Dimethyl-1,3-benzoxazol-5-amine has several scientific research applications:

Future Directions

2,7-Dimethyl-1,3-benzoxazol-5-amine is registered under the REACH Regulation and is manufactured in and/or imported to the European Economic Area, at ≥ 100 to < 1 000 tonnes per annum . This suggests that it is used in various applications and its use may continue to grow in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-1,3-benzoxazol-5-amine typically involves the reaction of 2-aminophenol with suitable aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as nano-ZnO, with DMF as the solvent at 100°C . Another approach uses 2-aminophenol with aromatic aldehydes in the presence of aqueous H2O2, ethanol, and titanium tetraisopropoxide (TTIP) as a catalyst .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as nano-ZnO and TTIP .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,7-dimethyl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCIYGFWUQDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.00 g (7.20 mmol) 2,4-diamino-6-methyl-phenol, 5.00 mL acetic acid and 15.0 mL (81.8 mmol) triethylorthoacetate were combined and refluxed. The reaction mixture was cooled to RT overnight and evaporated down. The residue was extracted with 0.5 N sodium hydroxide solution and EtOAc and the organic phase was evaporated down. The flask residue was triturated with diethyl ether and the precipitate formed was suction filtered. The mother liquor was evaporated down and the residue was purified by flash chromatography. The product-containing fractions were combined and evaporated down.
Quantity
1 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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